molecular formula C22H18O3 B11153881 6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-[1]benzofuro[2,3-f]chromen-3-one

6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-[1]benzofuro[2,3-f]chromen-3-one

Cat. No.: B11153881
M. Wt: 330.4 g/mol
InChI Key: ZRAPGAIJNAAUBI-UHFFFAOYSA-N
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Description

6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one is a complex organic compound with a unique structure that combines elements of benzofuran and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as Lewis acids, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .

Scientific Research Applications

6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzopyran-6-one
  • 3-(1-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzopyran-6-one
  • 3-ethoxy-4-methyl-7,8,9,10-tetrahydro-benzopyran-6-one
  • 3-methyl-1-[(2,3,4,5,6-pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzopyran-6-one

Uniqueness

6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one is unique due to its fused benzofuran and chromenone rings, which confer distinct chemical and physical properties. This structure allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

6-methyl-1-phenyl-7,8,9,10-tetrahydro-[1]benzofuro[2,3-f]chromen-3-one

InChI

InChI=1S/C22H18O3/c1-13-11-18-21(22-20(13)15-9-5-6-10-17(15)25-22)16(12-19(23)24-18)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3

InChI Key

ZRAPGAIJNAAUBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C4=C1C5=C(O4)CCCC5

Origin of Product

United States

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